N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with a hydroxypropyl-pyrrole moiety.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-18-9-3-5-11(18)12(19)7-8-15-23(20,21)13-6-2-4-10-14(13)17-22-16-10/h2-6,9,12,15,19H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXOUUZDRJOEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=CC3=NSN=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole derivative, followed by the introduction of the benzo[c][1,2,5]thiadiazole moiety. The final step involves the sulfonation reaction to introduce the sulfonamide group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole core, which is known for its pharmacological properties. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for drug development.
Molecular Formula
- C : 29
- H : 25
- N : 3
- O : 3
- S : 1
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial pathways and caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Caspase activation |
| A549 (Lung) | 12 | Mitochondrial dysfunction |
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Cancer Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in preclinical models for breast cancer treatment. The study indicated that these compounds could synergize with existing chemotherapeutics to enhance efficacy while reducing side effects.
Antimicrobial Studies
Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold is a common framework for developing selective mAChR antagonists. Key analogs and their properties are compared below:
Key Structural and Functional Insights:
Substituent Impact on Selectivity: The piperazine and pyridinylpiperazine groups in Compound 9 and VU0255035, respectively, enhance M1 selectivity by interacting with receptor subpockets . In contrast, the hydroxy-pyrrole substituent in the target compound may alter binding kinetics due to its polar hydroxyl group and aromatic pyrrole ring. The hydroxyl group in the target compound could improve aqueous solubility compared to non-polar analogs, though experimental confirmation is needed .
The target compound’s efficacy remains uncharacterized but merits evaluation against M1–M5 subtypes.
Research Findings and Implications
- Receptor Selectivity : Structural modifications to the benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold significantly influence mAChR subtype selectivity. Piperazine and pyridine-based substituents optimize M1 affinity, while pyrrole derivatives may target alternative binding sites .
- Antimicrobial vs. Neurological Applications : The scaffold’s versatility is evident in its dual role in antimicrobial (1,3,4-thiadiazole derivatives) and neurological (mAChR antagonists) contexts, though substituent choice dictates functional outcomes .
- Future Directions: The target compound’s hydroxy-pyrrole group presents an opportunity to explore novel M1 antagonists with improved solubility or off-target profiles. Comparative studies with VU0255035 and Compound 9 are essential to validate these hypotheses.
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex compound that has garnered attention for its diverse biological activities. This article provides a comprehensive review of its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
The compound features a unique structure comprising a benzo[c][1,2,5]thiadiazole core linked to a hydroxylated propyl group and a pyrrole moiety. The molecular formula is with a molecular weight of 316.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂S |
| Molecular Weight | 316.4 g/mol |
| CAS Number | 1795213-20-5 |
Synthesis
The synthesis of this compound typically involves multiple steps beginning with the formation of the thiadiazole ring. The synthetic route may include:
- Formation of Thiadiazole : Utilizing appropriate precursors such as hydrazine derivatives.
- Pyrrole Functionalization : Introducing the pyrrole ring through cyclization reactions.
- Hydroxypropylation : Adding the hydroxypropyl group to enhance solubility and biological activity.
- Sulfonamide Coupling : Finalizing the structure by coupling with sulfonamide moieties under controlled conditions.
Biological Activity
Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole scaffold exhibit a wide range of biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Effects : Compounds similar to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 mg/mL to 6.25 mg/mL .
Anticancer Potential
Thiadiazole derivatives have also been evaluated for anticancer activity:
- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
Case Studies and Research Findings
A detailed examination of recent research provides insights into the efficacy and mechanisms associated with this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives containing the thiadiazole ring showed enhanced antimicrobial activity compared to standard antibiotics .
- Anticancer Assays : Research indicated that modifications on the thiadiazole core could lead to increased potency against specific cancer types, emphasizing structure–activity relationships (SAR) in drug design .
Q & A
Q. What metrics should guide scale-up from milligram to gram-scale synthesis?
- Methodology : Follow CRDC guidelines for reactor design (e.g., continuous flow systems for exothermic steps) and membrane-based separation technologies to maintain purity during crystallization . Pilot studies should assess heat transfer and mixing efficiency using dimensionless numbers (Reynolds, Damköhler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
